5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine

Lipophilicity Permeability Drug-like properties

5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine is a synthetic heterocyclic amine featuring a pyridine core substituted with bromine at the 5-position and a methyl group at the 4-position, connected to a furan-2-ylmethyl moiety via a secondary amine linkage. This compound serves as a versatile building block in medicinal chemistry, where the bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling reactions.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 1220016-84-1
Cat. No. B1424098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine
CAS1220016-84-1
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)NCC2=CC=CO2
InChIInChI=1S/C11H11BrN2O/c1-8-5-11(14-7-10(8)12)13-6-9-3-2-4-15-9/h2-5,7H,6H2,1H3,(H,13,14)
InChIKeyQXTNMJAHKMZRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine (CAS 1220016-84-1): A Brominated Heterocyclic Amine for Synthetic Building Block Applications


5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine is a synthetic heterocyclic amine featuring a pyridine core substituted with bromine at the 5-position and a methyl group at the 4-position, connected to a furan-2-ylmethyl moiety via a secondary amine linkage. This compound serves as a versatile building block in medicinal chemistry, where the bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling reactions. Computed physicochemical properties include a molecular weight of 267.12 g/mol, an octanol-water partition coefficient (XLogP3) of 2.8, and a topological polar surface area (TPSA) of 38.1 Ų, indicating moderate lipophilicity and favorable permeability characteristics .

Why Substitution with Non-Brominated or Heterocyclic Variants Fails for 5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine


The specific substitution pattern of 5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine cannot be replaced by simple analogs without compromising key properties. The bromine at the 5-position is not merely a steric placeholder; it is a reactive center enabling transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that are inaccessible to the des-bromo analog. The methyl group at the 4-position modulates the electron density of the pyridine ring and influences the compound's lipophilicity and metabolic stability. The furan-2-ylmethyl group provides a hydrogen-bond acceptor and contributes to the overall TPSA. Replacing the pyridine core with a pyrimidine, as in 5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine, alters both the hydrogen-bonding capacity and the lipophilicity (XLogP3 drops from 2.8 to 1.8), directly impacting passive membrane permeability .

Quantitative Differentiation Evidence for 5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine Against Closest Analogs


Lipophilicity Comparison: 5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine vs. Pyrimidine Analog

The target compound exhibits an XLogP3 of 2.8, compared to 1.8 for the pyrimidine analog 5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine, representing a ΔlogP of +1.0. This corresponds to an approximately 10-fold greater partition coefficient into octanol, suggesting enhanced passive membrane permeability for the pyridine-based compound .

Lipophilicity Permeability Drug-like properties

Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine is 38.1 Ų, while the pyrimidine analog has a TPSA of approximately 50.9 Ų (estimated based on the additional nitrogen atom contributing ~12.8 Ų to TPSA). A lower TPSA correlates with improved oral bioavailability according to Veber's rule, and lower values generally enhance membrane permeation .

Polar surface area Bioavailability Permeability

Reactivity Advantage: Bromine as a Cross-Coupling Handle

The carbon-bromine bond in the target compound (C-Br bond dissociation energy approximately 70 kcal/mol) is significantly more reactive than the carbon-chlorine bond (BDE ~80 kcal/mol) in the 5-chloro analog, enabling faster oxidative addition with palladium(0) catalysts. This translates to higher yields and milder conditions in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions .

Bond dissociation energy Cross-coupling Synthetic utility

Best Research and Industrial Application Scenarios for 5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine


Central Nervous System (CNS) Drug Discovery Programs

The compound's moderate lipophilicity (XLogP3 = 2.8) and low TPSA (38.1 Ų) position it favorably for CNS drug discovery, where LogP values between 2 and 4 and TPSA < 70 Ų are often associated with blood-brain barrier penetration. Compared to the more polar pyrimidine analog (XLogP3 1.8, TPSA ≈ 50.9 Ų), the pyridine scaffold offers a 10-fold higher partition coefficient, potentially improving brain exposure for target engagement .

Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. The lower bond dissociation energy of C-Br (70 kcal/mol) compared to C-Cl (80 kcal/mol) allows for milder reaction conditions, preserving sensitive functional groups introduced during multi-step syntheses. This reactivity advantage makes the compound a strategic choice for generating focused libraries of furan-pyridine hybrids for lead optimization .

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 267.12 g/mol and 15 heavy atoms, the compound falls within the typical fragment space (MW < 300 Da). The bromine atom not only serves as a synthetic vector for fragment elaboration but also provides anomalous scattering for X-ray crystallographic validation of binding poses. The combination of moderate lipophilicity and TPSA ensures good solubility for fragment screening at typical assay concentrations (1–10 mM) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.